![molecular formula C17H16O5 B1323990 2-(3,4-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-96-1](/img/structure/B1323990.png)
2-(3,4-Dimethoxybenzoyl)phenyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a method for synthesizing 3,4-dimethoxy benzyl cyanide involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . Another synthesis method involves a facile approach to produce a depside derivative in high yields .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxybenzoyl)phenyl acetate consists of a benzoyl group attached to a phenyl acetate group, with two methoxy groups attached to the benzoyl group .Scientific Research Applications
Photophysical and Theoretical Investigations
A study involving a diarylimidazole derivative, which includes 3,5-dimethoxy phenyl as a part of its structure, has shown significant potential in fluorescence sensing and non-linear optical (NLO) applications. This research indicates that compounds related to 2-(3,4-Dimethoxybenzoyl)phenyl acetate could have applications in optical sensing and material science due to their electronic and optical properties (Perumal, Sathish, & Mathivathanan, 2021).
Synthesis and Structure Analysis
The synthesis and structural analysis of related compounds have been a significant area of research. For instance, the structural determination of N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide, which is chemically similar to 2-(3,4-Dimethoxybenzoyl)phenyl acetate, has been studied. This research provides valuable insights into the molecular structure and potential applications of such compounds in various fields, including organic chemistry and material science (Ülkü et al., 2003).
Organic Synthesis
In organic synthesis, derivatives similar to 2-(3,4-Dimethoxybenzoyl)phenyl acetate have been used in various reactions. For instance, the synthesis of isoflavones using a process that involves phenyl acetic acid highlights the potential use of related compounds in synthesizing biologically active molecules (Balasubramanian & Nair, 2000).
Electrochemical Applications
The study of electrochemical properties of derivatives of phenylglycine, including compounds similar to 2-(3,4-Dimethoxybenzoyl)phenyl acetate, suggests potential applications in supercapacitors and other electrochemical devices. This research demonstrates how modifications in molecular structure can significantly affect electrochemical performance (Kowsari et al., 2019).
Photodegradation Studies
The photodegradation of methoxy-substituted compounds, including those related to 2-(3,4-Dimethoxybenzoyl)phenyl acetate, has been studied, providing insights into the stability and decomposition pathways of such compounds under light exposure. This research is vital for understanding the behavior of these compounds in environmental conditions and their potential applications in photodegradable materials (Galer & Šket, 2015).
Mechanism of Action
Mode of Action
They may interact with their targets by donating electrons, which can neutralize harmful free radicals .
Biochemical Pathways
DMAPA may affect several biochemical pathways due to its potential antioxidant and antibacterial properties . Antioxidants typically work by inhibiting oxidation processes, which can prevent the production of free radicals that cause cell damage .
properties
IUPAC Name |
[2-(3,4-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-7-5-4-6-13(14)17(19)12-8-9-15(20-2)16(10-12)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXCVSGIOZLPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641607 |
Source
|
Record name | 2-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-96-1 |
Source
|
Record name | Methanone, [2-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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